molecular formula C15H9Br4IN2O3 B11559612 N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11559612
M. Wt: 711.8 g/mol
InChI Key: WGWRZUKHWAUCHM-IGCPIRJNSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound characterized by its multiple halogen substitutions and hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-iodobenzaldehyde and 2-(2,4,6-tribromophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The hydrazone linkage can be reduced to a hydrazine derivative.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a biochemical probe due to its multiple reactive sites.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with biological molecules through its hydrazone linkage and halogenated aromatic rings. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or receptors, interfering with their normal function and leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-chloro-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to its specific combination of halogen substitutions, which can influence its reactivity and biological activity. The presence of multiple bromine atoms and an iodine atom can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to similar compounds with different halogen substitutions.

Properties

Molecular Formula

C15H9Br4IN2O3

Molecular Weight

711.8 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C15H9Br4IN2O3/c16-8-1-7(14(24)12(20)4-8)5-21-22-13(23)6-25-15-10(18)2-9(17)3-11(15)19/h1-5,24H,6H2,(H,22,23)/b21-5+

InChI Key

WGWRZUKHWAUCHM-IGCPIRJNSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)O)I)Br

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)O)I)Br

Origin of Product

United States

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